molecular formula C28H25ClN6 B416436 1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE

1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE

Cat. No.: B416436
M. Wt: 481g/mol
InChI Key: UOTXYUQUXXEGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that features a piperazine ring, a pyrazolopyrimidine core, and multiple aromatic rings

Properties

Molecular Formula

C28H25ClN6

Molecular Weight

481g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C28H25ClN6/c29-23-13-11-22(12-14-23)26(21-7-3-1-4-8-21)33-15-17-34(18-16-33)27-25-19-32-35(28(25)31-20-30-27)24-9-5-2-6-10-24/h1-14,19-20,26H,15-18H2

InChI Key

UOTXYUQUXXEGBS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and the pyrazolopyrimidine core. One common method involves the reaction of 4-chlorobenzyl chloride with phenylpiperazine to form the intermediate, which is then reacted with 1-phenyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure with a triazole core.

    2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: Contains a triazolo-pyridine core.

Uniqueness

1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE is unique due to its specific combination of a piperazine ring and a pyrazolopyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds .

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